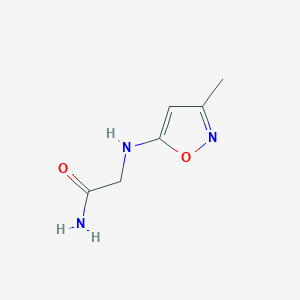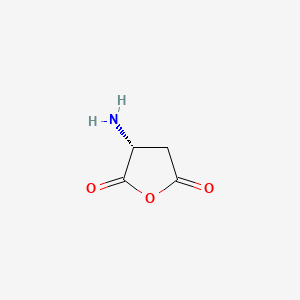
(R)-3-Aminodihydrofuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Aminodihydrofuran-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a furan ring with an amino group and two keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminodihydrofuran-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with a suitable dehydrating agent under controlled conditions to form the furan ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Aminodihydrofuran-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Aminodihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted furan compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Aminodihydrofuran-2,5-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules, making it a candidate for further investigation in biochemical assays.
Medicine
In medicinal chemistry, ®-3-Aminodihydrofuran-2,5-dione derivatives are explored for their potential therapeutic properties. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering.
Mecanismo De Acción
The mechanism of action of ®-3-Aminodihydrofuran-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminofuran-2,5-dione: Lacks the stereochemistry of the ®-isomer.
3-Aminotetrahydrofuran-2,5-dione: Contains an additional hydrogenation of the furan ring.
3-Aminopyrrolidine-2,5-dione: Features a pyrrolidine ring instead of a furan ring.
Uniqueness
®-3-Aminodihydrofuran-2,5-dione is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C4H5NO3 |
|---|---|
Peso molecular |
115.09 g/mol |
Nombre IUPAC |
(3R)-3-aminooxolane-2,5-dione |
InChI |
InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2/t2-/m1/s1 |
Clave InChI |
GWKOSRIHVSBBIA-UWTATZPHSA-N |
SMILES isomérico |
C1[C@H](C(=O)OC1=O)N |
SMILES canónico |
C1C(C(=O)OC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


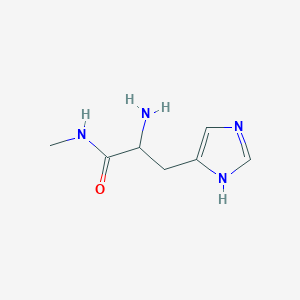


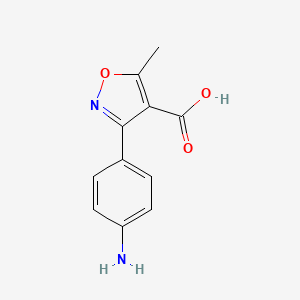
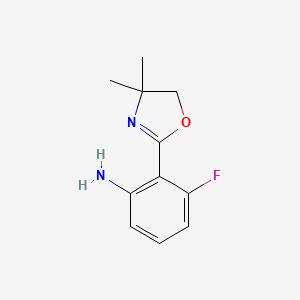

![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
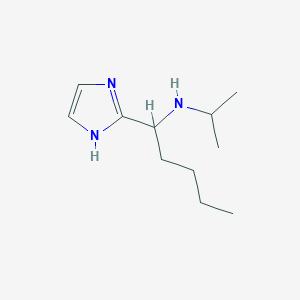

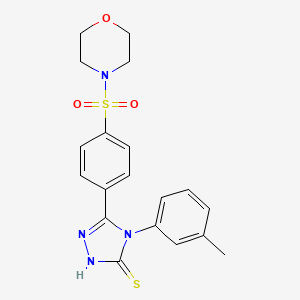
![4'-Methylspiro[indoline-3,2'-morpholin]-2-one](/img/structure/B11765570.png)
